1H-pyrazolo[4,3-b]pyridine
Description
Structural Context within Fused Nitrogen Heterocycles
Fused nitrogen heterocycles, such as 1H-pyrazolo[4,3-b]pyridine, are a cornerstone of modern medicinal chemistry and materials science. The combination of a five-membered pyrazole (B372694) ring and a six-membered pyridine (B92270) ring creates a bicyclic system with a distinct electronic and steric profile. This fusion influences the reactivity, stability, and biological activity of the resulting molecule.
The fusion of a pyrazole and a pyridine ring can result in several isomeric forms, each with unique properties. Pyrazolopyridines are a family of five congeners, which include the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a] fusions. mdpi.com It is crucial to distinguish this compound from its isomers, most notably 1H-pyrazolo[3,4-b]pyridine. The nomenclature precisely defines the points of fusion and the position of the nitrogen atoms within the bicyclic structure. In this compound, the pyrazole ring is fused at the 4 and 3 positions to the 'b' face of the pyridine ring. The "1H" designation indicates that the nitrogen at position 1 of the pyrazole ring bears a hydrogen atom.
Tautomerism is another key consideration for pyrazolopyridines. For instance, 1H-pyrazolo[3,4-b]pyridines can exist in two tautomeric forms: the 1H- and 2H-isomers. mdpi.com Computational studies have shown that the 1H-tautomer is generally more stable. mdpi.comurl.edu This preference is attributed to the aromatic character of both rings in the 1H-isomer, whereas the 2H-isomer only allows for peripheral aromatic circulation. mdpi.com
Table 1: Comparison of this compound and its Isomer 1H-Pyrazolo[3,4-b]pyridine
| Feature | This compound | 1H-Pyrazolo[3,4-b]pyridine |
| IUPAC Name | This compound | 1H-pyrazolo[3,4-b]pyridine |
| CAS Number | 272-49-1 | 271-93-2 |
| Molecular Formula | C6H5N3 | C6H5N3 |
| Molecular Weight | 119.12 g/mol nih.gov | 119.12 g/mol |
| SMILES | C1=CC2=C(C=NN2)N=C1 nih.gov | C1=CC=N[C]2=C1C=NN2 |
This table provides a comparative overview of the basic properties of this compound and its more commonly studied isomer, 1H-pyrazolo[3,4-b]pyridine.
The pyrazolo[4,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to its incorporation into a wide array of compounds with potential therapeutic applications. For example, derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine have been designed as novel small-molecule inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. nih.gov One such derivative, D38, demonstrated potent inhibitory activity with an IC50 value of 9.6 nM. nih.gov
The structural rigidity and the presence of multiple hydrogen bond donors and acceptors in the pyrazolo[4,3-b]pyridine core allow for specific and high-affinity interactions with biological macromolecules. The ability to readily functionalize the scaffold at various positions further enhances its utility, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its activity and selectivity for a given target.
Isomeric Forms and Nomenclature Considerations (e.g., distinguishing from 1H-pyrazolo[3,4-b]pyridine)
Historical Development of this compound Research
The exploration of pyrazolopyridines dates back over a century, with the first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine reported in 1908. mdpi.comurl.edu However, the focused investigation of the this compound isomer is a more recent endeavor.
Early synthetic methods for pyrazolopyridines often involved the construction of one ring onto a pre-existing ring system. For the [4,3-b] isomer, this typically involves either the annulation of a pyridine ring onto a pyrazole precursor or the formation of a pyrazole ring on a substituted pyridine. One established method for synthesizing pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines. researchgate.net This approach involves a sequence of reactions, including a nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. researchgate.net Another strategy relies on the cyclocondensation of 4-aminopyrazole-5-carbaldehydes. researchgate.net
A significant advancement in the synthesis of this scaffold was the development of a method to produce ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate. vulcanchem.com The synthesis of this compound-3-carboxylic acid ethyl ester and its 6-bromo-substituted derivative has also been reported, highlighting their importance as key intermediates for various kinase inhibitors. google.com
Initially, research into pyrazolopyridines was primarily driven by the desire to explore novel heterocyclic systems. Over time, the focus has shifted towards the biological applications of these compounds. The discovery that the pyrazolopyridine scaffold can serve as a potent inhibitor of various enzymes, such as kinases, has spurred significant interest in the pharmaceutical industry.
A key milestone in the research of 1H-pyrazolo[4,3-b]pyridines was the identification of their potential as inhibitors of the PD-1/PD-L1 signaling pathway. nih.gov This has opened up new avenues for the development of small-molecule cancer immunotherapies. The design and synthesis of a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives demonstrated the potential of this scaffold to yield potent and selective inhibitors. nih.gov
More recent research has also explored the use of pyrazolo[4,3-b]pyridines in other therapeutic areas. For instance, they have been investigated for their inhibitory activity against CK1δ, a protein kinase implicated in various diseases. mdpi.com The ongoing research into the synthesis and biological evaluation of this compound derivatives continues to expand their potential applications in advanced chemical and medicinal research.
Table 2: Key Research Milestones for the Pyrazolopyridine Scaffold
| Year | Milestone | Significance |
| 1908 | First synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine. mdpi.comurl.edu | Laid the foundation for the field of pyrazolopyridine chemistry. |
| 2021 | Design of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as PD-1/PD-L1 inhibitors. nih.gov | Demonstrated the potential of the [4,3-b] isomer in cancer immunotherapy. |
| Ongoing | Exploration of pyrazolo[4,3-b]pyridines as inhibitors of various kinases. | Expanding the therapeutic potential of this scaffold. |
This table highlights some of the key developments in the research of the broader pyrazolopyridine class, with a specific focus on the emergence of the this compound isomer as a significant area of study.
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-6(7-3-1)4-8-9-5/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFYRKOUWBAGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949931 | |
| Record name | 2H-Pyrazolo[4,3-b]pyridine | |
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Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272-51-5, 272-52-6 | |
| Record name | 2H-Pyrazolo[4,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=272-51-5 | |
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| Record name | 2H-Pyrazolo[4,3-b]pyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10949931 | |
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| Record name | 1H-Pyrazolo[4,3-b]pyridine | |
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Synthetic Methodologies and Advanced Chemical Transformations of 1h Pyrazolo 4,3 B Pyridine
Strategies for Core Scaffold Construction
The choice of synthetic strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Both major pathways have been effectively utilized to generate a diverse library of 1H-pyrazolo[4,3-b]pyridine derivatives.
A common and versatile approach to the synthesis of 1H-pyrazolo[4,3-b]pyridines involves the construction of the pyridine (B92270) ring onto a pre-functionalized pyrazole (B372694). This strategy allows for early introduction of substituents on the pyrazole ring, which can then be elaborated into the final target compounds.
One of the most widely employed methods for constructing the pyridine portion of the this compound system is the condensation of 3-aminopyrazole (B16455) derivatives with various carbon-three synthons. These reactions, often variations of the Friedländer annulation, provide a direct and efficient route to the fused heterocyclic system. For instance, the reaction of 5-amino-1H-pyrazoles with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds leads to the formation of the pyridine ring. The specific reagents and conditions can be tuned to control the regioselectivity of the cyclization and the final substitution pattern.
A notable example involves the reaction of 3-amino-4-cyanopyrazole with ketones, which proceeds via a Thorpe-Ziegler type cyclization of an intermediate enaminonitrile to afford 3-substituted 1H-pyrazolo[4,3-b]pyridin-7-amines. This method is particularly useful for introducing diversity at the 3-position of the pyrazolo[4,3-b]pyridine core.
The reaction between 3-aminopyrazoles and 1,3-dicarbonyl compounds is a classic and reliable method for constructing the pyridine ring. This condensation reaction typically proceeds under acidic or thermal conditions and allows for the introduction of substituents at positions 5 and 7 of the resulting this compound. The nature of the substituents on the 1,3-dicarbonyl compound directly translates to the substitution pattern on the newly formed pyridine ring.
For example, the condensation of 3-amino-1-phenyl-1H-pyrazole with ethyl acetoacetate (B1235776) furnishes 5-methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7(4H)-one. The reaction conditions can be optimized to favor the desired isomer, as the regioselectivity of the initial condensation can be influenced by the nature of the pyrazole substituent and the reaction medium.
Table 1: Synthesis of 1H-Pyrazolo[4,3-b]pyridines from 3-Aminopyrazole and 1,3-Dicarbonyl Compounds
| 3-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound | Conditions | Product |
| 3-Amino-1-phenyl-1H-pyrazole | Ethyl acetoacetate | Acetic acid, reflux | 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7(4H)-one |
| 3-Amino-4-cyanopyrazole | Acetylacetone | Piperidine, ethanol, reflux | 7-Amino-5-methyl-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile |
| 5-Amino-1H-pyrazole-4-carbonitrile | Diethyl malonate | Sodium ethoxide, ethanol | 5,7-Dihydroxy-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile |
The Gould-Jacobs reaction provides another effective pathway for the annulation of a pyridine ring onto a pyrazole core. This reaction typically involves the condensation of a 3-aminopyrazole with an ethoxymethylenemalonate derivative, followed by thermal cyclization of the resulting aminomethylenemalonate intermediate. The high temperature required for the cyclization step promotes the formation of the pyridinone ring.
This methodology has been successfully applied to the synthesis of various 4-hydroxy-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid derivatives. The initial condensation is usually carried out at moderate temperatures, and the subsequent intramolecular cyclization is achieved by heating the intermediate in a high-boiling solvent such as Dowtherm A. This two-step, one-pot procedure is highly efficient for the preparation of this class of compounds.
An alternative and equally important synthetic strategy involves the construction of the pyrazole ring onto a suitably functionalized pyridine precursor. This approach is particularly advantageous when the desired substitution pattern on the pyridine ring is more readily accessible than the corresponding pyrazole starting materials.
The reaction of hydrazine (B178648) derivatives with appropriately substituted pyridines is a cornerstone of this synthetic approach. Typically, this involves the cyclization of a hydrazine with a pyridine bearing ortho-disposed functional groups that can react to form the pyrazole ring. For example, 2-chloro-3-formylpyridines or 2-halo-3-cyanopyridines are common precursors that react with hydrazine or its derivatives to yield 1H-pyrazolo[4,3-b]pyridines.
The reaction of 2-chloro-3-acylpyridines with hydrazine hydrate (B1144303) is a straightforward method for the synthesis of 3-substituted 1H-pyrazolo[4,3-b]pyridines. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or substituted hydrazines) allows for the introduction of different substituents at the N1 position of the pyrazole ring.
Table 2: Synthesis of 1H-Pyrazolo[4,3-b]pyridines from Substituted Pyridines and Hydrazines
| Pyridine Precursor | Hydrazine Derivative | Conditions | Product |
| 2-Chloro-3-formylpyridine | Hydrazine hydrate | Ethanol, reflux | This compound |
| 2-Chloro-3-cyanopyridine | Phenylhydrazine | n-Butanol, reflux | 1-Phenyl-1H-pyrazolo[4,3-b]pyridin-3-amine |
| 2-Hydrazinyl-3-nitropyridine | N/A (intramolecular cyclization) | Acetic acid, reflux | This compound 4-oxide |
| 2,6-Dichloro-3-formyl-4-methylpyridine | Hydrazine hydrate | Ethanol, reflux | 6-Chloro-4-methyl-1H-pyrazolo[4,3-b]pyridine |
This retrosynthetic approach offers a high degree of flexibility, as the functional groups on the pyridine ring can be varied to produce a wide range of pyrazolo[4,3-b]pyridine analogs.
Formation of the Pyrazole Ring onto a Pre-existing Pyridine Moiety
One-Pot Synthetic Protocols (e.g., involving 2-chloro-3-pyridinecarboxaldehyde)
One-pot synthetic methods offer an efficient and streamlined approach to the this compound core. A notable example involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with hydrazine or its derivatives. This reaction, often conducted in a solvent like dimethylformamide (DMF) at elevated temperatures, proceeds through a sequence of azo-coupling, deacylation, and pyrazole ring annulation in a single pot. The use of mild basic conditions, such as triethylamine, can facilitate the reaction, with reported yields varying from 43% to 85% depending on the specific reagents and reaction times.
| Starting Material | Reagents | Solvent | Conditions | Yield (%) |
| 2-Chloro-3-pyridinecarboxaldehyde | Hydrazine or substituted hydrazines | DMF | 60 °C, 6–8 hours, mild base | 43-85 |
SNAr and Modified Japp-Klingemann Reactions with 2-chloro-3-nitropyridines
A highly effective and versatile method for the synthesis of 1H-pyrazolo[4,3-b]pyridines utilizes readily available 2-chloro-3-nitropyridines as starting materials. mdpi.comnih.govnih.gov This strategy is based on a sequence of a nucleophilic aromatic substitution (SNAr) reaction followed by a modified Japp-Klingemann reaction. mdpi.comnih.govnih.govdntb.gov.ua
The general retrosynthetic approach involves the intramolecular SNAr of a hydrazone intermediate, which is formed via the Japp-Klingemann reaction. nih.gov The process typically begins with the conversion of 2-chloro-3-nitropyridines to the corresponding pyridinyl keto esters through a conventional SNAr reaction. nih.gov These intermediates then undergo a one-pot procedure that combines azo-coupling with stable arenediazonium tosylates, deacylation, and subsequent pyrazole ring annulation to afford the desired pyrazolo[4,3-b]pyridine derivatives. mdpi.comnih.govnih.gov This method is noted for its operational simplicity and efficiency. mdpi.comnih.govnih.gov An interesting observation in some instances is an unusual C-N-migration of an acetyl group, with a plausible mechanism proposed based on isolated intermediates. mdpi.comnih.govnih.gov
| Starting Material | Key Reactions | Advantages |
| 2-Chloro-3-nitropyridines | SNAr, Modified Japp-Klingemann | Utilizes stable arenediazonium tosylates, operational simplicity, one-pot procedure |
Cycloaddition Reactions (e.g., [3+3] cycloaddition)
Cycloaddition reactions provide another powerful tool for the construction of the pyrazolopyridine ring system. For the isomeric pyrazolo[3,4-b]pyridines, [3+3] cycloaddition reactions have been successfully employed. acs.org This approach involves the reaction of a three-atom component with another three-atom component to form the six-membered pyridine ring. For instance, the reaction of cinnamaldehyde (B126680) with an appropriate aminopyrazole derivative, catalyzed by copper(II) acetylacetonate (B107027) in a solvent like chloroform, can yield the corresponding pyrazolo[3,4-b]pyridine. acs.org The choice of solvent can significantly impact the reaction yield. acs.org While this specific example pertains to the [3,4-b] isomer, the principles of cycloaddition are applicable to the synthesis of other pyrazolopyridine isomers, including [4,3-b], depending on the starting materials and reaction conditions.
Advanced Functionalization and Derivatization Strategies
Following the synthesis of the core this compound structure, further functionalization is often necessary to develop compounds with specific properties. Regioselective substitution reactions are key to introducing desired functional groups at specific positions on the bicyclic ring system.
Regioselective Substitution Reactions
The ability to selectively introduce substituents at specific positions on the pyrazolo[4,3-b]pyridine ring is crucial for structure-activity relationship studies. The electronic nature of the fused pyrazole and pyridine rings dictates the regioselectivity of substitution reactions.
Nucleophilic Substitutions on the Pyrazolopyridine Ring
The pyrazolopyridine ring system can undergo nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups. For example, halogen atoms on the ring can be displaced by various nucleophiles. evitachem.com The amino groups on amino-substituted pyrazolopyridines can also act as nucleophiles in substitution reactions. smolecule.com The reactivity of the chloromethyl group in compounds like 3-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride allows for further functionalization through nucleophilic substitution. vulcanchem.com
Electrophilic Substitution Reactions on the Pyridine Ring
The pyridine ring of the pyrazolo[4,3-b]pyridine system is generally susceptible to electrophilic substitution, although the reactivity is influenced by the pyrazole ring and any existing substituents. Reactions such as halogenation and nitration can be achieved using appropriate reagents. vulcanchem.com For instance, chlorination can be performed to introduce chlorine atoms onto the pyridine ring. vulcanchem.com The electron-withdrawing nature of the fused pyrazole ring can influence the position of electrophilic attack on the pyridine moiety.
Cross-Coupling Reactions for Arylation and Heteroarylation
Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation, enabling the introduction of aryl and heteroaryl moieties onto the this compound core. These reactions are essential for creating structural diversity and modulating the electronic and steric properties of the resulting compounds.
A notable application of this methodology is the direct C3-arylation of both 1H- and 2H-pyrazolo[4,3-b]pyridines in water. acs.org This approach offers a more environmentally friendly alternative to traditional organic solvents. A sequential C3-arylation procedure has also been developed for mixtures of 1H- and 2H-isomers, which, followed by in situ cleavage of a protecting group like p-methoxybenzyl (PMB), yields unprotected (NH) C3-arylated 1H-pyrazolo[4,3-b]pyridines in good yields. acs.org
The Suzuki-Miyaura cross-coupling reaction, in particular, has been extensively used for the synthesis of diarylpyrazolo[3,4-b]pyridines. rsc.org A chemoselective and sequential arylation strategy allows for the controlled introduction of different aryl groups at specific positions. This method can be performed in a one-pot manner, demonstrating high efficiency and selectivity for the C3 position over the C6 position. rsc.org This selectivity is crucial for the rapid construction of complex and medicinally relevant molecules. rsc.org The reaction conditions are applicable to a wide variety of aryl- and heteroarylboronic acids. rsc.org
Furthermore, palladium-catalyzed cyanation, using reagents like Zn(CN)₂ and a palladium catalyst such as Pd(PPh₃)₄, can be employed to introduce a cyano group at the C6 position of the pyrazolo[4,3-b]pyridine ring. Halogenated derivatives, for instance those with chlorine or bromine, are particularly reactive in such cross-coupling reactions.
Table 1: Examples of Cross-Coupling Reactions on Pyrazolo[4,3-b]pyridine Scaffolds
| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |
| Direct C3-Arylation | 1H- and 2H-Pyrazolo[4,3-b]pyridines | Arylating agent, Palladium catalyst, Water | C3-Arylated pyrazolo[4,3-b]pyridines | acs.org |
| Suzuki-Miyaura Coupling | 6-Chloro-1-(4-methoxybenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine | p-Tolylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 6-Chloro-1-(4-methoxybenzyl)-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine | rsc.org |
| Cyanation | 6-Bromo-1H-pyrazolo[4,3-b]pyridine intermediate | Zn(CN)₂, Pd(PPh₃)₄ | 6-Cyano-1H-pyrazolo[4,3-b]pyridine |
Oxidation and Reduction Reactions of the Core Structure
The this compound core and its substituents can undergo various oxidation and reduction reactions, allowing for the fine-tuning of its chemical properties. The specific outcomes of these reactions depend on the reagents used and the substitution pattern of the heterocyclic system.
Oxidation Reactions
The pyrazolo[4,3-b]pyridine ring system can be oxidized using various oxidizing agents. For instance, compounds with a bromine atom at the 3-position can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). smolecule.com Similarly, a derivative with a methyl group at the 4-position can be oxidized to the corresponding N-oxide using reagents such as potassium permanganate or hydrogen peroxide. In more complex derivatives, such as those containing indole (B1671886) and pyrazolo[4,3-b]pyridine moieties, oxidation can occur at these heterocyclic rings.
Reduction Reactions
Reduction reactions offer a means to modify functional groups or saturate parts of the this compound structure. A bromine atom on the ring can be removed through reduction. smolecule.com The reduction of other functional groups is also possible using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). smolecule.comevitachem.com For derivatives containing an alkyne group in a side chain, this group can be selectively reduced.
Table 2: Summary of Oxidation and Reduction Reactions
| Reaction Type | Substrate | Reagent(s) | Product(s) | Reference(s) |
| Oxidation | 3-Bromo-1H-pyrazolo[4,3-b]pyridine | Potassium permanganate or Chromium trioxide | Aldehydes or Carboxylic acids | smolecule.com |
| Oxidation | 4-Methyl-1H-pyrazolo[4,3-c]pyridine | Potassium permanganate or Hydrogen peroxide | N-oxides | |
| Reduction | 3-Bromo-1H-pyrazolo[4,3-b]pyridine | Lithium aluminum hydride or Sodium borohydride | Debrominated product or other reduced functional groups | smolecule.com |
| Reduction | 3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol | Lithium aluminum hydride or Sodium borohydride | Reduced alkyne group |
Multi-component Reactions for Complex Derivatives
Multi-component reactions (MCRs) provide a powerful and efficient strategy for the synthesis of complex molecular scaffolds from simple starting materials in a single step. This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.
While specific examples focusing solely on this compound are less common in the provided search results, the synthesis of the isomeric pyrazolo[3,4-b]pyridines through MCRs highlights the potential of this strategy. For instance, a four-component reaction involving enaminones, benzaldehyde, hydrazine hydrochloride, and ethyl cyanoacetate (B8463686) in water has been developed for the synthesis of pyrazolo[3,4-b]pyridine derivatives. longdom.orgpreprints.orgresearchgate.net This reaction proceeds in the presence of a catalytic amount of ammonium (B1175870) acetate (B1210297) and is considered a green and sustainable approach. longdom.orgpreprints.org
The general principle of these MCRs involves the condensation of multiple reactants to form a complex product, often through a domino sequence of reactions. This methodology has been successfully applied to generate highly substituted pyrazolo[3,4-b]pyridines. acs.orgresearchgate.net Given the structural similarities, it is plausible that similar MCR strategies could be adapted for the synthesis of this compound derivatives.
Reaction Mechanisms and Mechanistic Studies
Understanding the reaction mechanisms underlying the synthesis and transformation of 1H-pyrazolo[4,3-b]pyridines is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. Mechanistic studies often involve the isolation of intermediates, spectroscopic analysis, and computational modeling.
Proposed Mechanistic Pathways for Key Synthetic Transformations
The synthesis of the pyrazolo[4,3-b]pyridine core often involves cyclization reactions. One prominent method starts with 2-chloro-3-nitropyridines and proceeds through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. nih.govmdpi.com The mechanism involves the initial displacement of the chloride by a hydrazone anion, followed by cyclization to form the pyrazole ring.
Another synthetic approach involves the cyclization of 3,5-diaminopyridine derivatives with suitable aryl or alkyl halides under acidic conditions. evitachem.com In the case of the Gould-Jacobs reaction for synthesizing isomeric pyrazolo[3,4-b]pyridines, the mechanism involves the reaction of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate. mdpi.com The amino group of the pyrazole attacks the enol ether, leading to the elimination of ethanol, followed by an intramolecular nucleophilic attack on an ester group to form the pyridine ring. mdpi.com
For cross-dehydrogenative coupling reactions, a plausible mechanism involves the activation of an N-amino-2-iminopyridine by an acid, followed by nucleophilic addition of a β-dicarbonyl compound. The resulting adduct then undergoes oxidative dehydrogenation and cyclization to form the pyrazolo[1,5-a]pyridine (B1195680) product. acs.org
Investigation of Rearrangement Phenomena (e.g., C-N-migration of acetyl group)
An interesting and unusual rearrangement has been observed during the synthesis of pyrazolo[4,3-b]pyridines, specifically a C-N migration of an acetyl group. nih.govdntb.gov.uavulcanchem.com This phenomenon was noted in a synthetic route based on 2-chloro-3-nitropyridines, which proceeds through a sequence of SNAr and a modified Japp–Klingemann reaction. nih.gov
A plausible mechanism for this rearrangement has been proposed based on the isolation of intermediates and detailed NMR experiments. nih.govvulcanchem.com This rearrangement adds a layer of complexity to the synthesis but also offers potential for novel transformations. The investigation of such rearrangements is critical for a complete understanding of the reaction pathways and for controlling the final product distribution.
Development of Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact and improve sustainability. This involves the use of environmentally benign solvents, catalysts, and reaction conditions.
One notable example is the development of a direct C3-arylation of 1H- and 2H-pyrazolo[4,3-b]pyridines that is performed "on water". acs.org This method avoids the use of volatile and often toxic organic solvents, which is a significant step towards a greener synthetic process.
Multi-component reactions, as discussed earlier, are inherently green as they often proceed in a one-pot manner, reducing the number of synthetic steps, minimizing waste, and saving energy. The use of water as a solvent in the four-component synthesis of pyrazolo[3,4-b]pyridine derivatives further enhances the green credentials of this approach. longdom.orgpreprints.orgresearchgate.net
The use of reusable catalysts is another key aspect of green chemistry. While not explicitly detailed for this compound in the provided results, the development of such catalysts is an active area of research in heterocyclic chemistry. The goal is to create efficient and selective synthetic methods that are also economically and environmentally sustainable.
Catalytic Methods (e.g., Cu(II)-catalyzed reactions)
Catalytic reactions, particularly those employing copper, have become a cornerstone for the synthesis of pyrazolopyridine derivatives due to the metal's low cost, low toxicity, and high stability compared to other transition metals like palladium. asianpubs.org Copper-catalyzed reactions offer significant advantages, including mild operating conditions and the ability to perform reactions in an open flask. asianpubs.org
A key strategy in the synthesis of the pyrazole ring system is the C-N cross-coupling reaction. researchgate.net The Chan-Lam coupling, a copper-catalyzed method for forming carbon-heteroatom bonds, has been effectively utilized for the N-arylation of pyrazoles with aryl boronic acids. asianpubs.org This approach is advantageous over traditional methods like the Ullmann condensation as it proceeds under much milder conditions. asianpubs.orgfrontiersin.org
Research has demonstrated the efficacy of various Cu(II) catalysts in formal [3+3] cycloaddition reactions to produce pyrazolo[3,4-b]pyridine cores. acs.orgresearchgate.net The optimization of the catalyst is crucial for achieving high yields. For instance, in a study comparing different copper(II) salts for a cycloaddition reaction, copper(II) acetylacetonate was found to be superior, providing a 94% yield. acs.org This highlights the significant impact of the ligand environment around the copper center on catalytic activity.
Table 1: Optimization of Cu(II) Catalysts for Pyrazolo[3,4-b]pyridine Synthesis
This table illustrates the effect of different copper catalysts on the yield of a specific pyrazolo[3,4-b]pyridine synthesis. The reaction involved the cycloaddition of cinnamaldehyde and a pyrazole precursor in CHCl₃.
| Entry | Catalyst | Catalyst Loading (equiv) | Yield (%) |
| 1 | Cu(II)SO₄ | 0.5 | 20 |
| 2 | Cu(II)Cl₂ | 0.5 | 45 |
| 3 | Cu(II)Br₂ | 0.5 | 50 |
| 4 | Cu(II)(OAc)₂ | 0.5 | 65 |
| 5 | Cu(II) acetylacetonate | 0.1 | 94 |
| 6 | Cu(II) acetylacetonate | 0.5 | 94 |
| Data sourced from a study on Cu(II)-catalyzed synthesis of pyrazolo[3,4-b]pyridine derivatives. acs.org |
The development of pincer-type N-heterocyclic carbene (NHC) copper complexes represents another advancement, facilitating Ullmann-type C-N coupling of azoles with aryl halides in the presence of air, which is a significant operational advantage. frontiersin.org
Solvent and Reagent Optimization for Sustainable Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazolopyridines to minimize environmental impact. researchgate.netresearchgate.net This involves optimizing solvents and reagents and developing novel, sustainable synthetic protocols.
Solvent selection is critical for a sustainable process. While various organic solvents have been optimized for specific reactions, there is a strong trend towards using environmentally benign solvents like water or ethanol, or minimizing solvent use altogether. acs.orgmdpi.commdpi.com Some syntheses of pyrazolo[3,4-b]pyridines have been successfully performed in water at elevated temperatures or in methanol (B129727) with an acid catalyst at room temperature. mdpi.com
Table 2: Solvent Optimization for Pyrazolo[3,4-b]pyridine Synthesis
This table shows the impact of different solvents on the yield of a model reaction for synthesizing a pyrazolo[3,4-b]pyridine derivative at room temperature over 15 hours.
| Entry | Solvent | Yield (%) |
| 1 | Acetonitrile | 20 |
| 2 | Methanol | 0 |
| 3 | Ethanol | 0 |
| 4 | Benzene | 0 |
| 5 | Chloroform | 94 |
| Data from a study optimizing synthesis conditions. acs.org |
Reagent optimization also plays a key role. For example, in the cyclization step to form the pyrazolo[4,3-b]pyridine ring, the choice of base can be critical. While strong bases like sodium hydroxide (B78521) (NaOH) can yield the desired product, they may also cause side reactions with other functional groups, such as esters. nih.gov Milder nucleophilic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to promote clean reactions with high yields. nih.gov
Furthermore, innovative and sustainable methodologies are being developed that move away from conventional solution-phase chemistry. These include:
Solvent-free synthesis: Performing reactions by grinding reagents together at room temperature is a novel, efficient, and environmentally friendly procedure that can produce excellent yields. tandfonline.com
Microwave-assisted synthesis: The use of microwave irradiation can dramatically accelerate reaction times and improve yields, often under solvent-free conditions using a reusable catalyst like potassium bisulfate (KHSO₄). researchgate.net
Reusable nanocatalysts: The fabrication of magnetic nanocatalysts, such as algin-functionalized silica-based composites, offers a highly efficient and sustainable option. rsc.orgrsc.org These catalysts can be used in small amounts, provide high yields in short reaction times at room temperature, and can be easily recovered from the reaction mixture using an external magnet for reuse. rsc.orgrsc.org
These advanced methodologies underscore a paradigm shift in the synthesis of complex heterocyclic compounds like this compound, prioritizing not only efficiency and yield but also sustainability and environmental responsibility. researchgate.net
Medicinal Chemistry and Pharmacological Investigations of 1h Pyrazolo 4,3 B Pyridine Derivatives
Structure-Activity Relationship (SAR) Studies
The biological activity of 1H-pyrazolo[4,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. vulcanchem.com Systematic modifications at various positions have provided crucial insights into the structural requirements for potent and selective inhibition of different targets.
The substitution pattern around the this compound ring system is a key determinant of the biological activity and selectivity of these compounds. nih.govresearchgate.net
N1 Position: The N1 position of the pyrazole (B372694) ring is a critical site for interaction with biological targets. In many kinase inhibitors, the N-H group acts as a hydrogen bond donor, anchoring the molecule within the ATP-binding site. acs.org For instance, N-methylation of a 1H-pyrazolo[3,4-b]pyridine derivative targeting FGFR1 resulted in a complete loss of activity, highlighting the importance of the N(1)-H for hydrogen bonding interactions. acs.org However, in other cases, substitution at N1 is well-tolerated and can be used to modulate pharmacokinetic properties. For example, a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as potent PD-1/PD-L1 interaction inhibitors. nih.gov
C3 Position: The C3 position often accommodates various substituents that can influence potency and selectivity. In a series of dual FLT3/CDK4 inhibitors, modifications at the C3 position were explored, although the primary focus was on the C6 substituent. nih.gov For some kinase inhibitors, an unsubstituted C3 position is preferred, while for others, the introduction of small alkyl or aryl groups can enhance activity. nih.govurl.edu
C4 Position: Substitutions at the C4 position can significantly impact the biological profile. For instance, in a series of 1H-pyrazolo[3,4-b]pyridine-based CDK inhibitors, the introduction of a 2,6-difluorophenyl group at a related position was crucial for potent inhibitory activity. capes.gov.brnih.gov
C5 Position: The C5 position is another key site for modification. In the development of CDK inhibitors, various substitutions at this position have been explored to optimize potency and selectivity. mdpi.com
C6 Position: The C6 position has been a major focus for SAR studies. In the design of dual FLT3/CDK4 inhibitors, a 6-(pyrimidin-4-yl) substituent on the this compound core was found to be a key pharmacophore. nih.gov Further optimization of the pyrimidine (B1678525) moiety and its substituents led to the identification of highly potent compounds. nih.gov
Table 1: Impact of C6 Substituents on FLT3 and CDK4 Inhibition
| Compound | R Group on Pyrimidine at C6 | FLT3 IC₅₀ (nM) | CDK4 IC₅₀ (nM) |
|---|---|---|---|
| 23k | 2-morpholinoethoxy | 11 | 7 |
| 18e | Not Specified | Potent | Potent |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data sourced from a study on dual FLT3/CDK4 inhibitors. nih.gov
While many early studies focused on racemic mixtures, the importance of stereochemistry in the biological activity of this compound derivatives is increasingly recognized. Chiral centers can be introduced through various substituents, and often one enantiomer exhibits significantly higher potency or a better safety profile than the other.
Recent advancements have focused on the development of enantioselective synthetic methods to access single enantiomers of pyrazolo[3,4-b]pyridine analogues. One such method involves an asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, catalyzed by chiral-at-metal Rh(III) complexes. rsc.org This approach has demonstrated high yields and excellent enantioselectivity, providing access to chirally pure compounds for pharmacological evaluation. rsc.org The ability to synthesize specific stereoisomers is crucial for optimizing interactions with chiral biological targets like enzymes and receptors, ultimately leading to more effective and selective therapeutic agents.
Impact of Substituents at N1, C3, C4, C5, and C6 on Biological Activity
Biological Targets and Modes of Action
Derivatives of this compound have been investigated as inhibitors of a diverse range of biological targets, with a particular emphasis on protein kinases due to their critical role in cell signaling and disease pathogenesis.
The this compound scaffold serves as a versatile template for the design of inhibitors targeting various protein kinase families. nih.gov These compounds typically function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of substrate proteins.
The Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. nih.govmdpi.com Dysregulation of TRK signaling, often through gene fusions, is implicated in a wide range of cancers. mdpi.comrsc.org Consequently, TRKs have emerged as important targets for cancer therapy. nih.gov
Several 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent TRK inhibitors. rsc.org These inhibitors are designed to fit into the ATP-binding pocket of the TRK kinase domain. Scaffold hopping from other known kinase inhibitor templates has led to the identification of pyrazolo[3,4-b]pyridine cores with significant TRK inhibitory activity. rsc.org For example, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit TRKA. One of the most promising compounds from this series, C03, exhibited an IC₅₀ value of 56 nM against TRKA. rsc.org
Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TRKA
| Compound | TRKA IC₅₀ (nM) |
|---|---|
| C03 | 56 |
| C09 | 57 |
| C10 | 26 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the TRKA enzyme's activity. Data sourced from a study on pyrazolo[3,4-b]pyridine-based TRK inhibitors. rsc.org
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that regulate the cell cycle. mdpi.com Their aberrant activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. The this compound scaffold has been successfully employed to generate potent and selective CDK inhibitors. capes.gov.brnih.gov
Structure-activity relationship studies have revealed that substitutions on the pyrazolopyridine core are critical for potent CDK inhibition. nih.govresearchgate.net For example, the introduction of a 2,6-difluorophenacyl group was found to be essential for high potency against CDK1 and CDK2. capes.gov.brnih.gov A notable example, BMS-265246, is a potent and selective inhibitor of CDK1/cyclin B (IC₅₀ = 6 nM) and CDK2/cyclin E (IC₅₀ = 9 nM). nih.gov X-ray crystallography studies of a related analogue bound to CDK2 have shown that the inhibitor occupies the ATP purine (B94841) binding site and forms key hydrogen bonds with the protein backbone. nih.gov
More recently, dual inhibitors targeting both CDKs and other kinases have been developed. For instance, a series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives were identified as potent dual inhibitors of FLT3 and CDK4. nih.gov The optimized compound, 23k, displayed IC₅₀ values of 11 nM and 7 nM for FLT3 and CDK4, respectively. nih.gov
Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against CDKs
| Compound | Target CDK | IC₅₀ (µM) |
|---|---|---|
| 9a | CDK2 | 1.630 |
| 9a | CDK9 | 0.262 |
| 14g | CDK2 | 0.460 |
| 14g | CDK9 | 0.801 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives as CDK inhibitors. mdpi.com
Phosphoinositide 3-Kinase Alpha (PI3K-alpha)
Enzyme Inhibition Beyond Kinases
The utility of the this compound scaffold extends beyond kinase inhibition to other important enzyme families. A notable example is its application in the development of phosphodiesterase (PDE) inhibitors.
Phosphodiesterase 1 (PDE1) is an enzyme that degrades the second messengers cAMP and cGMP, playing a vital role in signal transduction in neurons and other cells. google.com Inhibitors of PDE1 are being investigated for the treatment of neurodegenerative and psychiatric disorders. google.com A patent has disclosed a series of this compound derivatives as potent PDE1 inhibitors. google.comgoogle.com The core scaffold allows for various substitutions to modulate potency and selectivity. For instance, in the general formula described, R1 is typically a small alkyl group like methyl, R2 is often an isopropyl group, and R3 and R4 are substituted aryl or heteroaryl moieties, demonstrating the chemical tractability of the scaffold for generating diverse libraries for screening. google.com
Receptor Modulation and Antagonism (e.g., A2A receptor antagonists)
The structural similarity of pyrazolopyridines to adenosine (B11128) has prompted research into their potential as adenosine receptor antagonists. ekb.eg Specifically, the A2A adenosine receptor is a target of interest for conditions like Parkinson's disease. ekb.egrsc.org In one study, 5-oxazol-2-yl-1H-pyrazolo[4,3-b]pyridin-3-ylamine was synthesized and evaluated for its binding affinity to adenosine A1 and A2A receptors. rsc.orgresearchgate.net However, this particular compound did not show significant affinity for either receptor subtype. rsc.org Despite this result, the this compound scaffold continues to be explored for its potential to yield A2A receptor antagonists. ekb.egresearchgate.net
Molecular Mechanisms Underlying Cytotoxic Effects
The cytotoxic effects of this compound derivatives are attributed to several molecular mechanisms. One key mechanism is the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. chemshuttle.com For instance, certain derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK4, and FMS-like tyrosine kinase-3 (FLT3), both of which are significant in tumor therapy. nih.govresearchgate.net
Another explored mechanism is the interaction with DNA. Some 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated the ability to bind to DNA, which is believed to contribute to their anticancer activity. nih.gov The DNA binding affinity of these compounds often correlates with their cytotoxic potency against cancer cell lines. nih.gov Molecular docking studies have further supported this by investigating the binding patterns of these derivatives with DNA. nih.gov
Additionally, the trifluoromethyl group in certain this compound derivatives has been shown to enhance metabolic stability by reducing oxidative metabolism by cytochrome P450 enzymes, which is a valuable property for potential drug candidates. chemshuttle.com
Modulation of Signaling Pathways (e.g., Ras/Erk, PLC-γ, PI3K/Akt, IFN signaling)
Derivatives of the this compound scaffold have been shown to modulate several critical signaling pathways implicated in cancer. The Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways are central to cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. nih.govgoogle.com
Some 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), which in turn inhibits the downstream interferon (IFN) signaling pathway in stimulated immune cells. researchgate.net Furthermore, upon fibroblast growth factor (FGF) binding, its receptor (FGFR) undergoes autophosphorylation, activating downstream pathways like the MAPK and PLCγ pathways, which are crucial for cell proliferation and survival. nih.gov Certain 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective inhibitors of FGFR kinases, thereby suppressing these signaling cascades. nih.gov
Cellular analyses of specific derivatives have revealed the inhibition of FLT3 autophosphorylation and the subsequent suppression of downstream STAT5 and ERK1/2 phosphorylation. researchgate.net The concomitant inhibition of the MAPK and PI3K signaling pathways is considered a promising strategy to overcome drug resistance in cancer therapy. researchgate.net
Therapeutic Applications and Potential
The diverse pharmacological activities of this compound derivatives have positioned them as promising candidates for various therapeutic applications, most notably in the field of oncology. chemshuttle.comnih.govmdpi.com
Anticancer Agents
A significant body of research has focused on the development of this compound derivatives as anticancer agents. chemshuttle.commdpi.com These compounds have demonstrated efficacy through various mechanisms, including the inhibition of kinases crucial for tumor growth and the induction of apoptosis. chemshuttle.comnih.gov
Numerous studies have documented the antiproliferative activity of this compound derivatives against a wide range of human cancer cell lines.
One study reported that certain 1H-pyrazolo[3,4-b]pyridine derivatives exhibited significant cytotoxic activity against hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF7) cell lines. jst.go.jp Notably, some of these compounds showed greater antiproliferative potency against MCF7 cells than the standard anticancer drug doxorubicin. jst.go.jp Another investigation into novel 1H-pyrazolo[3,4-b]pyridine derivatives found that several compounds displayed good activity against HepG-2 and MCF-7 cell lines, with potency comparable to doxorubicin. nih.gov
A separate series of 1H-pyrazolo[3,4-b]pyridine derivatives was evaluated for its anticancer potency against Hela, MCF7, and HCT-116 cancer cell lines, with some compounds showing high activity. nih.gov Furthermore, a potent TANK-binding kinase 1 (TBK1) inhibitor with a 1H-pyrazolo[3,4-b]pyridine core, compound 15y, demonstrated micromolar antiproliferative effects on glioblastoma (A172, U87MG), melanoma (A375, A2058), and pancreatic cancer (Panc0504) cell lines. researchgate.net
Table 1: Antiproliferative Activity of Selected this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 7b | Hep G2 | 0.0158 | jst.go.jp |
| MCF7 | 0.0001 | jst.go.jp | |
| Doxorubicin | Hep G2 | 0.008 | jst.go.jp |
| MCF7 | 0.099 | jst.go.jp | |
| Compound 9a | Hela | 2.59 | nih.gov |
| Doxorubicin | Hela | 2.35 | nih.gov |
| Compound 14g | MCF7 | 4.66 | nih.gov |
| HCT-116 | 1.98 | nih.gov | |
| Doxorubicin | MCF7 | 4.57 | nih.gov |
| HCT-116 | 2.11 | nih.gov | |
| Compound 15y | A172 | Micromolar | researchgate.net |
| U87MG | Micromolar | researchgate.net | |
| A375 | Micromolar | researchgate.net | |
| A2058 | Micromolar | researchgate.net | |
| Panc0504 | Micromolar | researchgate.net |
The anticancer potential of this compound derivatives has been further validated in in vivo studies using xenograft models.
In one study, the oral administration of a 1H-pyrazolo[3,4-b]pyridine derivative, TAS-116 (compound 16e), which is a selective inhibitor of HSP90, led to potent antitumor effects in an NCI-H1975 xenograft mouse model. acs.org A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives, developed as potent and selective FGFR kinase inhibitors, also demonstrated significant in vivo antitumor activity. nih.gov Specifically, compound 7n from this series showed significant tumor growth inhibition in an FGFR1-driven H1581 xenograft model. nih.gov
Furthermore, a dual FLT3/CDK4 inhibitor, compound 23k, which has a 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine structure, exhibited a tumor growth inhibition rate of 67% in the MV4-11 xenograft tumor model, indicating its therapeutic potential. nih.govresearchgate.net
Table 2: Tumor Growth Inhibition by this compound Derivatives in Xenograft Models
| Compound | Xenograft Model | Outcome | Reference |
|---|---|---|---|
| TAS-116 (16e) | NCI-H1975 | Potent antitumor effects | acs.org |
| Compound 7n | H1581 (FGFR1-driven) | Significant antitumor activity | nih.gov |
| Compound 23k | MV4-11 | 67% tumor growth inhibition | nih.govresearchgate.net |
Antiproliferative Activity against Various Cancer Cell Lines (e.g., Hep G2, MCF7, A172, U87MG, A375, A2058, Panc0504)
Antimicrobial Agents
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with studies revealing their efficacy against a range of bacteria, fungi, and viruses. researchgate.netjst.go.jpderpharmachemica.com
Several studies have highlighted the antibacterial properties of this compound derivatives. For instance, a series of these compounds were synthesized and evaluated for their in vitro activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. japsonline.com The results indicated that some of the synthesized pyrazolo[3,4-b]pyridines exhibited moderate antibacterial activity against these strains. japsonline.com
In another study, newly synthesized pyrazolo[3,4-b]pyridine analogs were tested against a panel of Gram-negative and Gram-positive bacteria. nih.gov Compound 2 from this series showed potent and broad-spectrum antimicrobial activity. Furthermore, compounds 6 and 9c displayed notable and wide-ranging antibacterial effects. nih.gov Research has also shown that certain pyrazolo[3,4-b]pyrazine and -pyridine derivatives possess elevated activity against anaerobic bacteria, while showing lower activity against aerobic bacteria. capes.gov.brnih.gov
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strains | Activity Level | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridines (6a-h) | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate | japsonline.com |
| Compound 2 | Gram-negative and Gram-positive bacteria | Potent and extended-spectrum | nih.gov |
| Compounds 6 and 9c | Gram-negative and Gram-positive bacteria | Remarkable and extended-spectrum | nih.gov |
| Pyrazolo-pyrazine (1), ammonium (B1175870) salts (5, 6) | Anaerobic and aerobic bacteria | Elevated against anaerobes, low against aerobes | capes.gov.br |
The antifungal potential of this compound derivatives has also been a subject of investigation. A series of pyrazolo[3,4-b]pyridines were synthesized and tested for their antifungal activity against the clinically significant fungi Candida albicans and Cryptococcus neoformans. jst.go.jp In a separate study, a majority of tested novel pyrazolo[3,4-b]pyridine derivatives, including Schiff's bases, 4-thiazolidinones, and azetidin-2-ones, showed slight to high antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.12 to 62.5 µg/mL. jst.go.jp Notably, compound (7b) was found to be nearly as active as the standard antifungal drug Amphotericin B against the fungal strain Fusarium oxysporum, with an MIC of 0.98 µg/mL. jst.go.jp
Further research involved the synthesis and characterization of 1H-pyrazolo[3,4-b]pyridines as antifungal agents, where their activity was evaluated by measuring the zone of inhibition. ijaresm.com Another study reported the evaluation of twenty-two synthesized pyrazolo[3,4-b]pyridine derivatives for their antifungal activity, using Clotrimazole as a reference drug. derpharmachemica.comresearchgate.net
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative | Fungal Strains | Activity Level | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridines (3a-j) | C. albicans, C. neoformans | Varied activity | jst.go.jp |
| Compound (7b) | Fusarium oxysporum | MIC of 0.98 µg/mL (comparable to Amphotericin B) | jst.go.jp |
| Substituted pyrazolo[3,4-b]pyridines | Aspergillus niger ATCC 16404 | Total inhibition after 72h | walshmedicalmedia.com |
| Compound PYR3 | Candida albicans ATCC 10231 | Excellent activity compared to Fluconazole | walshmedicalmedia.com |
The antiviral properties of this compound derivatives are a significant area of research. Studies have demonstrated their inhibitory effects against a variety of viruses. For instance, certain derivatives have been shown to inhibit the replication of Herpes Simplex Virus Type-1 (HSV-1). nih.govresearchgate.net Compounds named ARA-04 and ARA-05 were found to have 50% effective concentration (EC₅₀) values of approximately 1 µM against HSV-1, while AM-57 had an EC₅₀ of 0.70 ± 0.10 µM. nih.gov These compounds exhibited a high selective index, indicating low cytotoxicity. nih.govresearchgate.net Further investigation revealed that ARA-04 and ARA-05 interfere with viral adsorption, while AM-57 affects later stages of the viral replication cycle. nih.govresearchgate.net
In another study, new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives were synthesized and evaluated for their inhibitory effects on HSV-1, Mayaro virus (MAYV), and vesicular stomatitis virus (VSV). researchgate.net Compounds 2d, 3f, 3a, and 3c demonstrated antiviral activity against these viruses with varying EC₅₀ values and no toxicity to Vero cells. researchgate.net The pyrazolo[3,4-b]pyridine scaffold is also recognized for its potential against other viruses, as some derivatives have shown activity against the Hepatitis A virus (HAV). mdpi.com
Table 3: Antiviral Activity of Selected this compound Derivatives
| Compound/Derivative | Virus | EC₅₀ (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| ARA-04 | HSV-1 | ~1 | Affects viral adsorption | nih.govresearchgate.net |
| ARA-05 | HSV-1 | ~1 | Affects viral adsorption | nih.govresearchgate.net |
| AM-57 | HSV-1 | 0.70 ± 0.10 | Interferes with α- and γ-phases of replication | nih.govresearchgate.net |
| Compound 2d | HSV-1, MAYV, VSV | 6.8, 2.5 | Not specified | researchgate.net |
| Compound 3f | HSV-1, MAYV, VSV | 2.2 | Not specified | researchgate.net |
| Compound 3a | HSV-1, MAYV, VSV | 4.8 | Not specified | researchgate.net |
| Compound 3c | HSV-1, MAYV, VSV | 0.52, 1.0 | Not specified | researchgate.net |
Antifungal Activity
Antimalarial Agents
The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of novel antimalarial drugs. nih.gov The this compound scaffold has been explored as a bioisostere of the quinoline (B57606) ring found in classical antimalarials like mefloquine. nih.govmdpi.com
A series of 1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives were synthesized and tested against the W2 chloroquine-resistant clone of P. falciparum. mdpi.comnih.gov These compounds exhibited low toxicity and showed IC₅₀ values lower than the control drug sulfadoxine. mdpi.comnih.gov Specifically, derivatives with a CO₂Et group at the 5-position of the pyrazolo[3,4-b]pyridine ring were more active than those with a CN group at the same position. mdpi.com Compound 87 , with a methyl group on the benzenesulfonamide (B165840) moiety, was among the most active, with an IC₅₀ of 3.46 µM. mdpi.com
Further studies on dual-stage antimalarial pyrazolo[3,4-b]pyridines revealed compounds with sub-micromolar in vitro activity against the intraerythrocytic stage of P. falciparum and good activity against the liver stage. acs.org These compounds are thought to target the Qₒ binding site of cytochrome bc₁. acs.orgresearchgate.net
Table 4: Antimalarial Activity of Selected this compound Derivatives
| Compound/Derivative | P. falciparum Strain | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 87 | W2 (chloroquine-resistant) | 3.46 | mdpi.com |
| Compound 89 | W2 (chloroquine-resistant) | 3.60 | mdpi.com |
| Compound 92 | W2 (chloroquine-resistant) | 3.60 | mdpi.com |
| Pyrazolo[3,4-b]pyridines | - | 0.070 - 0.4 | researchgate.net |
Anti-inflammatory Agents
Derivatives of this compound have shown promise as anti-inflammatory agents. researchgate.netresearchgate.net Their mechanism of action often involves the inhibition of key inflammatory mediators.
One area of focus has been the inhibition of cyclooxygenase (COX) enzymes. A study on new pyrazoles and pyrazolo[3,4-b]pyridines revealed that several derivatives exhibited good inhibitory activity against COX-1 and COX-2. researchgate.net Compounds IVb, IVh, and IVj showed inhibitory activity better than the standard drug celecoxib. In vivo assays confirmed that compounds IVa, IVb, and IVc were the most active and selective COX-2 inhibitors with a low ulcerogenic effect. researchgate.net
Other research has targeted the inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net Additionally, pyrazolopyridines derived from monocarbonyl curcumin (B1669340) analogues have been synthesized and evaluated for their anti-inflammatory potential, with some compounds showing good activity. fip.orgfip.org The inhibition of phosphodiesterase 4 (PDE4) is another mechanism through which these compounds exert anti-inflammatory effects, with some derivatives being investigated for the treatment of chronic obstructive pulmonary disease (COPD). nih.gov
Table 5: Anti-inflammatory Activity of Selected this compound Derivatives
| Compound/Derivative | Target | Activity | Reference |
|---|---|---|---|
| Compounds IVb, IVh, IVj | COX-1/COX-2 | Better than celecoxib | researchgate.net |
| Compounds IVa, IVb, IVc | COX-2 | Most active and selective inhibitors | researchgate.net |
| Pyrazolopyridines from curcumin | COX-2 | Good anti-inflammatory activity | fip.orgfip.org |
| 4-Anilinopyrazolopyridine 64 | PDE4 | Orally active inhibitors | nih.gov |
| Compound 67 | PDE4 | pIC₅₀ of 8.5 | nih.gov |
Neurological Disorders
The this compound scaffold has been investigated for its potential in treating various neurological disorders. researchgate.net Derivatives of this compound have been explored as inhibitors of protein kinases, which are implicated in neurodegenerative diseases like Parkinson's disease, Alzheimer's disease, and Huntington's disease. wipo.int
Some pyrazolo[3,4-b]pyridines have been reported to possess neuroprotective, antidepressant, and anxiolytic properties. researchgate.net A study focused on synthesizing neuroprotective heterocyclic compounds based on pyrazolopyridine derivatives for evaluation in a model of MPP+-induced neurodegeneration. nih.gov The results showed that these compounds offered neuroprotection, potentially through anti-apoptotic pathways, by downregulating pro-apoptotic proteins like bax and caspase-3. nih.gov Furthermore, certain 1H-pyrazolo[4,3-b]pyridines have been developed as PDE1 inhibitors for the potential treatment of neurodegenerative and psychiatric disorders. google.com
Table 6: Activity of this compound Derivatives in Neurological Disorders
| Compound/Derivative | Potential Application | Mechanism of Action | Reference |
|---|---|---|---|
| Substituted 5-(pyrazin-2-yl)-1H-pyrazolo[3,4-b]pyridines | Parkinson's, Alzheimer's, Huntington's | Protein kinase inhibitors | wipo.int |
| Pyrazolopyridine derivatives | Neuroprotection | Downregulation of pro-apoptotic proteins | nih.gov |
| 1H-pyrazolo[4,3-b]pyridines | Neurodegenerative and psychiatric disorders | PDE1 inhibitors | google.com |
Anti-Alzheimer's Properties
Cardiovascular Agents (e.g., hypertension, pulmonary hypertension, vasodilators)
Derivatives of this compound have been extensively investigated as cardiovascular agents, particularly for the treatment of pulmonary hypertension (PH). mdpi.comresearchgate.net A key mechanism of action for these compounds is the stimulation of soluble guanylate cyclase (sGC), which leads to vasodilation. nih.govacs.org Riociguat, a pyrazolo[3,4-b]pyridine derivative, is a clinically approved sGC stimulator used for treating pulmonary arterial hypertension (PAH). researchgate.netacs.org
Recent research has focused on developing dual-pathway regulators that not only induce vasodilation but also inhibit vascular remodeling, a critical factor in the poor prognosis of PAH. nih.govacs.org A novel series of pyrazolo[3,4-b]pyridine derivatives was designed to combine sGC stimulation with the inhibition of AMP-activated protein kinase (AMPK), which is involved in cell proliferation and migration. nih.govacs.org One such compound, designated as 2 , showed moderate vasodilation and superior anti-proliferative effects compared to riociguat. nih.gov In a hypoxia-induced PAH rat model, another derivative, HLQ2g , significantly reduced right ventricular systolic pressure (RVSP) and right ventricular hypertrophy. frontiersin.org
Table 3: Effects of Pyrazolo[3,4-b]pyridine Derivatives in a Hypoxic PH Rat Model
| Compound | Effect on RVSP | Effect on Right Ventricular Hypertrophy | Effect on Vascular Remodeling |
|---|---|---|---|
| Compound 2 | Significant decrease | Attenuated | Attenuated pulmonary artery medial thickness. nih.govresearchgate.net |
| HLQ2g | Significantly reduced | Significantly reduced | Attenuated. frontiersin.org |
| Riociguat (Reference) | Reduced | Reduced | Attenuated. frontiersin.org |
Antitubercular Agents
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. The pyrazolopyridine scaffold has been identified as a promising starting point for the development of such drugs. tandfonline.com A study on 4,5-dihydro-1H-pyrazolo[3,4-b]pyridines revealed several derivatives with excellent activity against the M. tuberculosis H37Rv strain. tandfonline.com The compounds were evaluated for their minimum inhibitory concentrations (MIC), with some showing potency greater than or comparable to standard antitubercular drugs. tandfonline.comnih.gov For example, a series of dihydropyrazolo[3,4-d]pyrimidine derivatives bearing a phenothiazine (B1677639) nucleus was synthesized, and compound 4g from this series exhibited a potent MIC of 0.02 μg/mL against M. tuberculosis, making it more potent than the first-line drug isoniazid. nih.gov
Table 4: Antitubercular Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives against M. tuberculosis H37Rv
| Compound | MIC (μg/mL) |
|---|---|
| 4f | 1.6 |
| 4i | 1.6 |
| 4j | 1.6 |
Data from a study on 4,5-dihydro-1H-pyrazolo[3,4-b]pyridines. tandfonline.comresearchgate.net
Antileishmanial and Antitrypanosomal Agents
Pyrazolo[4,3-b]pyridine derivatives have demonstrated significant activity against protozoan parasites, including Leishmania and Trypanosoma species, which are responsible for leishmaniasis and trypanosomiasis (Chagas disease and African sleeping sickness). mdpi.comresearchgate.netnih.gov
Three series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters were synthesized and tested against promastigote forms of Leishmania amazonensis. nih.gov The results were highly promising, with 3'-diethylaminomethyl-substituted compounds showing the highest activity. nih.gov Specifically, compounds 21 and 22 from this series had IC₅₀ values of 0.39 µM and 0.12 µM, respectively. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies indicated that hydrophobic and steric parameters were significant contributors to the biological activity. nih.gov Other studies have also reported on the antileishmanial and antitrypanosomal activities of various pyrazolo[3,4-b]pyridine derivatives. researchgate.netresearchgate.net A series of 5-phenylpyrazolopyrimidinone analogs, which share a related core structure, were found to be potent antitrypanosomal agents with in vivo efficacy against T. b. brucei. acs.org
Table 5: Antileishmanial Activity of Selected 4-Anilino-1H-pyrazolo[3,4-b]pyridine Derivatives against L. amazonensis
| Compound | Substitution | IC₅₀ (μM) |
|---|---|---|
| 21 | 3'-diethylaminomethyl | 0.39 |
| 22 | 3'-diethylaminomethyl | 0.12 |
Data sourced from a study on antileishmanial pyrazolopyridine derivatives. nih.gov
Antidiabetic Agents (e.g., glucokinase activators)
The this compound scaffold has been explored for the development of antidiabetic agents, primarily focusing on the activation of the glucokinase (GK) enzyme. researchgate.net GK plays a crucial role in glucose homeostasis by catalyzing the rate-limiting step of glucose metabolism in pancreatic β-cells and liver cells. tandfonline.comresearchgate.net Glucokinase activators (GKAs) bind to an allosteric site on the enzyme, enhancing its activity and thereby promoting glucose uptake and insulin (B600854) secretion. researchgate.nettandfonline.com
Researchers have identified and optimized novel indazole and pyrazolopyridine-based GKAs for the potential treatment of Type 2 diabetes. researchgate.net The optimization of a series of these derivatives led to the identification of potent activators with favorable preclinical pharmacokinetic properties and in vivo efficacy. researchgate.net While various heterocyclic systems have been investigated as GKAs, pyridine-containing derivatives have shown particular promise in this therapeutic area. researchgate.netrjptonline.org
Clinical Translation and Drug Development Status
The journey of a chemical scaffold from initial discovery to a clinically approved drug is a long and complex process. For derivatives of this compound, this journey is ongoing, with several compounds being explored for their therapeutic potential, while the broader class of pyrazolopyridines has seen members successfully achieve regulatory approval.
The this compound core is a feature of various compounds currently under investigation for a range of diseases. These molecules are in the preclinical or early clinical stages of development, where their efficacy and mode of action are being rigorously evaluated.
One area of active research involves the development of this compound derivatives as inhibitors of phosphodiesterase 1 (PDE1). google.com These compounds are being explored for their potential use in treating neurodegenerative and psychiatric disorders. google.com Another significant research avenue is in oncology, where derivatives are being designed as kinase inhibitors. For instance, a series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives were synthesized and evaluated as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4). researchgate.net The optimized compound from this series, 23k , demonstrated potent inhibition of both kinases in the low nanomolar range and showed a significant tumor growth inhibition rate of 67% in a xenograft model at a dose of 200 mg/kg. researchgate.net
The table below summarizes key experimental compounds featuring the this compound scaffold.
Table 1: Experimental and Investigational this compound Derivatives
| Compound/Series | Target(s) | Therapeutic Area | Key Research Findings |
|---|---|---|---|
| This compound Derivatives | PDE1 | Neurodegenerative & Psychiatric Disorders | Investigated as potential inhibitors of the PDE1 enzyme for therapeutic use. google.com |
| Compound 23k | FLT3 / CDK4 | Oncology | Exhibited potent dual inhibition with IC50 values of 11 nM (FLT3) and 7 nM (CDK4); showed a 67% tumor growth inhibition in an MV4-11 xenograft model. researchgate.net |
While no drugs containing the specific this compound isomer have been approved to date, the broader pyrazolopyridine class, which includes various isomers, is present in several FDA-approved medicines. mdpi.comnih.gov The success of these drugs highlights the therapeutic potential of the general pyrazolopyridine scaffold. These compounds often utilize the pyrazole ring as a bioisostere for an aryl group to enhance properties like lipophilicity. nih.gov
For example, Vericiguat, approved for treating chronic systolic heart failure, contains a 1H-pyrazolo[3,4-b]pyridine core. nih.govmdpi.comnih.gov Other drugs, while not containing a fused pyrazolopyridine system, are pyrazole-pyridine hybrids, demonstrating the value of combining these two heterocyclic rings in drug design. researchgate.net Zanubrutinib, an approved Bruton's tyrosine kinase (BTK) inhibitor, and Darolutamide, a nonsteroidal androgen receptor antagonist, are examples of approved drugs that feature a pyrazole moiety. nih.gov A search of the DrugBank database in early 2022 indicated that two approved drugs contained the 1H-pyrazolo[3,4-b]pyridine scaffold. mdpi.comnih.gov
The table below details some approved drugs that contain a pyrazolopyridine or a pyrazole-pyridine structure.
Table 2: Approved Drugs with Pyrazolopyridine or Related Scaffolds
| Drug Name | Scaffold | Therapeutic Use |
|---|---|---|
| Vericiguat | 1H-Pyrazolo[3,4-b]pyridine | Reduction of cardiovascular death in patients with chronic systolic heart failure. nih.govmdpi.com |
| Crizotinib | Pyrazole-pyridine hybrid | Treatment of certain types of non-small cell lung cancer. researchgate.net |
| Zanubrutinib | Pyrazole-containing | Treatment of mantle cell lymphoma. nih.gov |
| Darolutamide | Pyrazole-containing | Treatment of nonmetastatic castration-resistant prostate cancer. nih.gov |
| Asciminib | Pyrazole-substituted pyridine (B92270) | Treatment of Philadelphia chromosome-positive chronic myeloid leukemia. nih.gov |
Computational Chemistry and in Silico Studies of 1h Pyrazolo 4,3 B Pyridine
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand the interaction between a ligand, such as a 1H-pyrazolo[4,3-b]pyridine derivative, and a protein's active site.
Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives with various protein targets. For instance, derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine have been extensively studied. In one such study, a derivative, 10g, was docked into the kinase domain of Anaplastic Lymphoma Kinase (ALK) with the L1196M mutation. The docking results revealed that, unlike crizotinib, 10g formed a favorable interaction with M1196 and established hydrogen bonds with K1150 and E1210, providing a structural basis for its potent inhibitory activity. nih.gov
Similarly, a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as inhibitors of the PD-1/PD-L1 interaction. nih.gov Molecular docking of the most potent compound, D38, showed its binding mode with the PD-L1 dimer, elucidating the key interactions responsible for its inhibitory effect. nih.gov In another example, docking simulations of a 1H-pyrazolo[3,4-b]pyridine derivative against Trypanosoma cruzi targets, CYP51 and cruzain, indicated its binding affinity for both enzymes, suggesting a multi-targeted mechanism for its trypanocidal activity. benthamdirect.com
Studies on 1H-pyrazolo[3,4-b]pyridine derivatives as TANK-binding kinase 1 (TBK1) inhibitors have also utilized molecular docking to understand structure-activity relationships (SARs). tandfonline.comnih.gov The docking of a hit compound, 6 (15a), showed a binding mode similar to a known inhibitor, URMC-099. nih.gov Further optimization led to compound 15i, where the oxygen atom of the sulphonamide formed a hydrogen bond with Ser96, significantly improving its activity. tandfonline.comnih.gov The interaction of the indole (B1671886) moiety of compound 6 with Asp157 was also identified as a crucial interaction. nih.gov
The table below summarizes key ligand-protein interactions for various pyrazolopyridine derivatives as identified through molecular docking studies.
| Compound/Derivative | Target Protein | Key Interacting Residues | Type of Interaction |
| 10g (1H-pyrazolo[3,4-b]pyridine derivative) | ALK-L1196M | M1196, K1150, E1210 | Favorable interaction, Hydrogen bonding nih.gov |
| D38 (1-methyl-1H-pyrazolo[4,3-b]pyridine derivative) | PD-L1 Dimer | Not specified | Binding to dimer interface nih.gov |
| N'-(4-hydroxyphenylmethylene) derivative | T. cruzi CYP51 and Cruzain | Not specified | Binding affinity to both targets benthamdirect.com |
| 15i (1H-pyrazolo[3,4-b]pyridine derivative) | TBK1 | Ser96 | Hydrogen bonding tandfonline.comnih.gov |
| 6 (15a) (1H-pyrazolo[3,4-b]pyridine derivative) | TBK1 | Asp157 | Hydrogen bonding nih.gov |
Molecular docking is also a valuable tool for predicting the potential molecular targets of a compound. By screening a compound against a panel of different proteins, it is possible to identify those with the highest binding affinity, suggesting them as potential biological targets. For example, a molecular modeling study created a kinase profile for 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine on 44 different kinases. nih.gov The results suggested that the compound could act as a multi-kinase inhibitor. nih.gov
In the context of this compound, computational tools like Glide or AutoDock Vina can be used to predict binding poses within the cleft of targets like PD-L1. This predictive capability is crucial for hypothesis-driven drug design and for understanding the polypharmacology of these compounds.
Ligand-Protein Interactions and Binding Site Analysis
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
3D-QSAR models have been generated for pyrazolo[3,4-b]pyridine derivatives to understand the structure-activity relationships for their antagonist activity at A1 adenosine (B11128) receptors. acs.org These models help to rationalize the affinity of the compounds and guide the design of new, more potent derivatives. acs.org The preliminary structure-activity relationships (SARs) of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as PD-1/PD-L1 inhibitors were also elucidated, aided by computational studies. nih.gov Similarly, SAR studies of pyrazolo[3,4-b]pyridines as ALK-L1196M inhibitors have provided valuable insights for designing novel and potent inhibitors. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to calculate various molecular properties and to study reaction mechanisms.
DFT calculations at the B3LYP/6-311G** level of theory were used to explore the reaction mechanism for the synthesis of 4-Aryl-4,10-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-ones. tandfonline.com These calculations helped to optimize the structure of intermediates and find the respective transition states, proving a proposed four-intermediate mechanism. tandfonline.com DFT has also been used to demonstrate that the 1H-tautomer of N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine is stabilized by aromatic conjugation across both rings. In another study, the structure of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine was optimized using DFT with the B3LYP/6-31++G(d,p) basis set to explore its molecular attributes. nih.gov Furthermore, ab initio calculations based on DFT have been used to determine the conformational energy barrier of a bipyrazolo[3,4-b]pyridine derivative, aiding in the identification of its most probable conformers. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules. This technique allows for the observation of the dynamic behavior of ligand-protein complexes over time, providing a more realistic representation of the interactions compared to static docking models. For instance, 100-ns MD simulations can be employed to assess the stability of the binding of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives within the PD-L1 cleft.
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters (e.g., ADME)
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are crucial for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process.
Web servers such as SwissADME and admetSAR have been used to predict the pharmacokinetic properties of a series of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine derivatives. uff.br The predicted log P values were within the desirable range for oral drugs according to Lipinski's rule of five, and the compounds were predicted to have high gastrointestinal absorption and not be substrates for P-glycoprotein. uff.br Similarly, in silico ADME prediction studies were conducted for pyrazole (B372694) derivatives as potential inhibitors of the COVID-19 main protease. ajol.info For 7-Chloro-1H-pyrazolo[4,3-b]pyridine, tools like SwissADME or ADMET Predictor™ can be used to assess its interactions with cytochrome P450 enzymes. The SwissADME server was also used to predict the physicochemical properties of a series of synthesized 1H-pyrazolo[3,4-b]pyridine derivatives based on Lipinski's five criteria. acs.org
The following table presents a summary of in silico predicted ADME properties for a series of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine derivatives. uff.br
| Compound | Predicted log P | Predicted GI Absorption | Predicted P-gp Substrate |
| LQMed 521 | Within desirable range | High | No |
| LQMed 522 | Within desirable range | High | No |
| LQMed 523 | Within desirable range | High | No |
| LQMed 524 | Within desirable range | High | No |
| LQMed 525 | Within desirable range | High | No |
| LQMed 526 | Within desirable range | High | No |
| LQMed 527 | Within desirable range | High | No |
| LQMed 528 | Within desirable range | High | No |
Cheminformatics and Database Analysis for Pyrazolopyridine Derivatives
Cheminformatics and the analysis of chemical databases are pivotal in modern drug discovery, providing powerful tools to navigate the vast chemical space of bioactive molecules. For the this compound scaffold and its derivatives, these computational approaches have been instrumental in identifying structural patterns, predicting biological activities, and guiding the synthesis of novel compounds with desired properties.
The pyrazole ring is a versatile scaffold in the design of anticancer drugs, and when fused with other cyclic structures like pyridine (B92270), it can lead to potent and targeted therapeutic candidates. nih.gov A significant number of 1H-pyrazolo[3,4-b]pyridines, over 300,000, have been documented in scientific literature, including numerous patents, highlighting the extensive exploration of this chemical space. researchgate.net
Database Mining and Virtual Screening
The process often begins with mining large chemical databases to identify existing pyrazolopyridine derivatives. These databases, such as the National Cancer Institute (NCI) database, contain a wealth of information on chemical structures and their associated biological data. nih.gov For instance, an analysis of 1551 pyrazole derivatives from the NCI database revealed insights into their anti-proliferative effects across 60 different cancer cell lines. nih.gov
Virtual screening is a key cheminformatics technique used to identify promising hit compounds from large libraries. This can be achieved through methods like pharmacophore modeling and molecular docking. A 3D structure-based pharmacophore model was successfully used to identify novel binders of bromodomain-containing protein 9 (BRD9), leading to the discovery of a promising hit with a 1-ethyl-1H-pyrazolo[3,4-b]pyridine core. researchgate.net Similarly, in the quest for new antitubercular agents, in silico evaluation of a library of pyrazolo[3,4-b]pyridines against M. tuberculosis pantothenate synthetase (MTBPS) identified a derivative with promising activity. biorxiv.org
Structure-Activity Relationship (SAR) and Property Analysis
Cheminformatics plays a crucial role in elucidating structure-activity relationships (SAR). By analyzing the structural features of a series of compounds alongside their biological activity, researchers can identify key molecular determinants for potency and selectivity. For example, in a series of pyrazolo[3,4-b]pyridine derivatives developed as adenosine 5'-monophosphate-activated protein kinase (AMPK) activators, it was found that an exposed pyrazole N-H and para substitution on a diphenyl group were crucial for activation potency. nih.gov In another study on TANK-binding kinase 1 (TBK1) inhibitors, SAR analysis of 1H-pyrazolo[3,4-b]pyridine derivatives led to the optimization of a potent inhibitor. nih.gov
Furthermore, computational tools are used to predict the physicochemical and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) of these derivatives. The SwissADME database, for instance, is often used to assess properties like drug-likeness, with many synthesized pyrazolopyridine derivatives showing compliance with rules like Veber's rule, indicating good oral bioavailability. researchgate.netresearchgate.net
Interactive Data Table of Selected this compound Derivatives and their Studied Activities
| Compound/Derivative Series | Target/Activity | Key Findings |
| Pyrazolo[3,4-b]pyridine derivatives | Adenosine 5'-monophosphate-activated protein kinase (AMPK) activators | Pyrazole N-H exposure and para substitution on the diphenyl group are important for activity. nih.gov |
| Thiazolyl-bipyrazoles and Pyrazolo[4,3-b]pyridines | Antibacterial agents | Certain derivatives showed minimum inhibitory concentrations ranging from 0.98 to 31.25 μg/mL. bohrium.com |
| 4-aminopyrazolo[3,4-b]pyridine derivatives | Antimicrobial potential | Synthesized through a one-pot three-component domino reaction. researchgate.net |
| Pyrazolopyridine-thiazole derivatives | Antiproliferative activity | Compounds generally adhere to Veber's rule, suggesting drug-likeness. researchgate.net |
| 1H-pyrazolo[3,4-b]pyridine derivatives | TANK-binding kinase 1 (TBK1) inhibitors | Rational drug design led to a potent inhibitor with an IC50 value of 0.2 nM. nih.gov |
| 1H-pyrazolo[4,3-c]pyridine derivatives | PEX14–PEX5 Protein–Protein Interaction Inhibitors | Structure-guided computational screening identified the first inhibitors of this interaction. acs.org |
| 1-ethyl-1H-pyrazolo[3,4-b]pyridine-based compounds | BRD9 Binders | A virtual screening based on a 3D pharmacophore model identified a novel chemotype. researchgate.net |
| 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives | Dual FLT3/CDK4 inhibitors | An optimized compound showed low nanomolar inhibitory activity against both kinases. nih.gov |
| Pyrazolo[3,4-b]pyridine derivatives | Tropomyosin receptor kinase (TRK) inhibitors | Scaffold hopping and computer-aided drug design led to potent TRKA inhibitors. nih.gov |
Advanced Spectroscopic and Analytical Characterization for 1h Pyrazolo 4,3 B Pyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for the characterization of 1H-pyrazolo[4,3-b]pyridines. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.
The chemical shifts observed in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei. For substituted 1H-pyrazolo[4,3-b]pyridines, the aromatic protons typically appear as singlets in the region of δ 7.78–8.99 ppm. vulcanchem.com The precise chemical shifts and coupling patterns are influenced by the nature and position of substituents on the bicyclic ring system. nih.gov
For instance, in a series of ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates, the proton at position 5 (H-5) generally resonates as a singlet or a doublet with a small coupling constant at a downfield chemical shift, often above δ 9.60 ppm. nih.gov The other pyridine (B92270) proton, H-7, also appears as a singlet or a doublet in a similar region. nih.gov The substituents on the aryl ring at the N-1 position influence the exact chemical shifts of these protons. nih.gov
¹³C NMR spectroscopy provides complementary information on the carbon framework. In substituted derivatives, the carbons of the pyrazolo[4,3-b]pyridine core exhibit characteristic chemical shifts. For example, in ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, the carbon signals for the heterocyclic core are observed between δ 115.3 and δ 160.4 ppm. nih.gov The presence of electron-withdrawing groups like a trifluoromethyl group can lead to characteristic quartets in the ¹³C NMR spectrum due to C-F coupling. vulcanchem.com
Table 1: Representative ¹H NMR Data for Substituted 1H-Pyrazolo[4,3-b]pyridines
| Compound | H-5 (δ, ppm) | H-7 (δ, ppm) | Other Signals (δ, ppm) | Solvent |
|---|---|---|---|---|
| Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 9.64 (s, 1H) | 8.64 (s, 1H) | 7.79 (d, 2H), 7.66 (d, 2H), 4.62 (q, 2H), 1.51 (t, 3H) | CDCl₃ |
| Ethyl 6-nitro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 9.65 (d, 1H) | 8.93 (d, 1H) | 7.99–7.92 (m, 4H), 4.63 (q, 2H), 1.52 (t, 3H) | CDCl₃ |
| 3-Ethyl 6-methyl 1-(4-bromophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate | 9.39 (d, 1H) | 8.64 (d, 1H) | 7.73 (d, 2H), 7.64 (d, 2H), 4.60 (q, 2H), 4.00 (s, 3H), 1.49 (t, 3H) | CDCl₃ |
Data sourced from a study on the synthesis of pyrazolo[4,3-b]pyridines. nih.gov
Table 2: Representative ¹³C NMR Data for a Substituted 1H-Pyrazolo[4,3-b]pyridine
| Compound | Chemical Shifts (δ, ppm) | Solvent |
|---|---|---|
| Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 160.4, 143.4, 142.2, 138.0, 136.8, 133.4, 131.4, 124.9, 123.3, 115.3, 62.2, 14.4 | CDCl₃ |
| Ethyl 6-nitro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 160.3, 143.6, 143.5, 142.3, 140.6, 138.5, 131.5, 131.2 (q), 127.5 (q), 123.5, 123.4 (q), 115.3, 62.3, 14.4 | CDCl₃ |
Data sourced from a study on the synthesis of pyrazolo[4,3-b]pyridines. nih.gov
NMR spectroscopy is a powerful tool for investigating the tautomerism of 1H-pyrazolo[4,3-b]pyridines. This scaffold can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. bohrium.com The position of the proton on the pyrazole (B372694) nitrogen significantly affects the chemical shifts of the surrounding nuclei. Advanced NMR techniques, such as ¹H-¹⁵N HMBC, can be employed to definitively determine the position of nitrogen atoms and thus identify the predominant tautomer in solution. bohrium.com While the related pyrazolo[3,4-b]pyridines can also exhibit a 7H-tautomer, for pyrazolo[4,3-b]pyridines, only the 1H and 2H forms are commonly observed. bohrium.com The equilibrium between these tautomers can be influenced by factors such as solvent polarity and the electronic nature of substituents.
Assignment of Proton and Carbon Resonances
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound derivatives, as well as for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental formula of a compound. This is crucial for confirming the identity of newly synthesized this compound derivatives. For example, the calculated mass for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ can be compared to the experimentally determined mass with a high degree of confidence, often with a mass accuracy of less than 5 ppm. vulcanchem.comnih.gov This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. Numerous studies on substituted pyrazolo[4,3-b]pyridines report HRMS data to confirm the structures of their target compounds. nih.gov
The fragmentation patterns observed in mass spectra, particularly from techniques like Electron Impact (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation, offer valuable clues about the structure of 1H-pyrazolo[4,3-b]pyridines. The fragmentation is often initiated by the loss of small, stable molecules or radicals from the parent ion. While specific fragmentation pathways for the parent this compound are not extensively detailed in the provided search results, analysis of related pyrazolopyridine systems shows common fragmentation patterns such as the loss of HCN. researchgate.net The fragmentation of substituted derivatives will be highly dependent on the nature of the substituents, which can direct the fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Frequencies for Functionalized Pyrazolo[4,3-b]pyridines
| Functional Group | Typical Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| Ester C=O | ~1740 | vulcanchem.com |
| Pyridone C=O | ~1680 | vulcanchem.com |
| C=N Stretching | ~1550 | vulcanchem.com |
| N-H Stretching | 3100-3500 |
Data adapted from predicted values for a substituted pyrazolo[4,3-b]pyridine derivative. vulcanchem.com
Identification of Functional Groups and Vibrational Modes
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a cornerstone for identifying the functional groups and characteristic vibrational modes of this compound derivatives. The analysis of experimental spectra, often complemented by theoretical calculations, allows for precise assignment of observed bands to specific molecular motions.
In derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold, characteristic infrared absorption bands are observed for various functional groups. For instance, the N-H, C-N, N-H bending, and C=C groups exhibit absorption bands in the ranges of 3340–3349 cm⁻¹, 1078–1091 cm⁻¹, 1600–1611 cm⁻¹, and 1400–1408 cm⁻¹, respectively. acs.org For a 1H-pyrazolo[3,4-b]pyridine derivative featuring an amino group, FT-IR spectroscopy revealed bands at 3577 and 3285 cm⁻¹ corresponding to the NH₂ group, and a band at 1696 cm⁻¹ for a carbonyl group. japsonline.com Similarly, for other derivatives, N-H and NH₂ group vibrations have been identified at 3577, 3565, 3414, and 3296 cm⁻¹. japsonline.com The solid-phase FT-IR and FT-Raman spectra of substituted 1H-pyrazolo[3,4-b]pyridines have been recorded in the 4000–400 cm⁻¹ region, allowing for detailed interpretation with the aid of normal coordinate analysis. researchgate.net
Studies on 2-N-phenylamino-methyl-nitro-pyridine isomers, which share structural similarities, provide further insight into the vibrational modes of the pyridine ring. mdpi.com The assignment of these modes is guided by established spectral data from other pyridine derivatives and supported by quantum chemical modeling. mdpi.com For methyl-substituted pyridine rings, characteristic vibrational frequencies include asymmetric and symmetric stretching, as well as asymmetric bending modes. mdpi.com
Table 1: Characteristic Vibrational Frequencies for Substituted Pyrazolopyridine Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Type | Reference |
| N-H Stretch | 3340–3349 | 1H-Pyrazolo[3,4-b]pyridine | acs.org |
| C-N Stretch | 1078–1091 | 1H-Pyrazolo[3,4-b]pyridine | acs.org |
| N-H Bending | 1600–1611 | 1H-Pyrazolo[3,4-b]pyridine | acs.org |
| C=C Stretch | 1400–1408 | 1H-Pyrazolo[3,4-b]pyridine | acs.org |
| NH₂ Stretch | 3577, 3285 | 1H-Pyrazolo[3,4-b]pyridine | japsonline.com |
| C=O Stretch | 1696 | 1H-Pyrazolo[3,4-b]pyridine | japsonline.com |
| NH/NH₂ Stretch | 3577, 3565, 3414, 3296 | 1H-Pyrazolo[3,4-b]pyridine | japsonline.com |
X-ray Crystallography for Solid-State Structure Elucidation
Studies on various pyrazolopyridine derivatives have shown that they typically crystallize in monoclinic or triclinic systems. researchgate.net For instance, two 1H-pyrazolo[3,4-b]pyridine derivatives were found to crystallize in the monoclinic P2₁/n and triclinic Pī space groups, respectively. researchgate.net The molecular framework of these compounds is generally planar, a characteristic feature of fused aromatic heterocyclic systems that maximizes π-orbital overlap and aromatic stabilization. In a specific derivative, the dihedral angle between the fused pyrazole and pyridine rings was determined to be a mere 1.76(7)°. nih.gov
The absolute stereochemistry of chiral this compound compounds can be unequivocally determined using X-ray crystallography. google.com This technique is also crucial for understanding the spatial arrangement of substituents on the pyrazolopyridine core. For example, in one study, the torsion angle between the pyrazolo[3,4-b]pyridine plane and a phenyl group attached to a nitrogen atom was found to be 38.1°. semanticscholar.org
Table 2: Crystallographic Data for Selected Pyrazolopyridine Derivatives
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| Pyrazolo[3,4-b]pyridine derivative 4a | Monoclinic | P2₁/n | - | researchgate.net |
| Pyrazolo[3,4-b]pyridine derivative 4b | Triclinic | Pī | - | researchgate.net |
| Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Not Specified | Not Specified | Dihedral angle between pyrazole and pyridine rings: 1.76(7)° | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridine phosphoramidate (B1195095) derivative | Not Specified | Not Specified | Torsion angle between pyrazolopyridine plane and phenyl group: 38.1° | semanticscholar.org |
Confirmation of Molecular Conformation and Intermolecular Interactions
Beyond establishing the basic molecular structure, X-ray crystallography provides detailed insights into the molecular conformation and the non-covalent intermolecular interactions that dictate the crystal packing. These interactions, including hydrogen bonding and π-π stacking, are crucial for the stability of the crystal lattice.
In the solid state, pyrazolopyridine derivatives exhibit a variety of intermolecular interactions. Hirshfeld surface analysis has been employed to explore these interactions, revealing the presence of significant hydrogen bonding and hydrophobic interactions which contribute to structural stability. researchgate.netrsc.org Common hydrogen bonding patterns involve N-H···O and O-H···N interactions.
Weak intermolecular C-H···π interactions also play a role in the crystal packing, with observed distances in the range of 2.86 to 3.02 Å. nih.gov Furthermore, π-π stacking interactions between the aromatic rings contribute to the three-dimensional crystal architecture, with centroid-to-centroid distances typically ranging from 3.67 to 3.78 Å. Short intermolecular C···O interactions have also been observed, further stabilizing the crystal structure. nih.gov The spatial arrangement of substituents can lead to the formation of molecular sheets through these intermolecular contacts.
Spectroscopic Studies for Optical Properties (e.g., UV-Vis spectroscopy, Luminescent properties)
Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy are vital for characterizing the optical properties of this compound derivatives. These properties are intrinsically linked to the electronic structure of the molecule and can be modulated by the nature and position of substituents.
The UV-Vis absorption spectra of pyrazolopyridine derivatives are characterized by absorption maxima that are influenced by the extent of conjugation within the molecule. For instance, a 1H-pyrazolo[3,4-b]pyridine derivative displayed an absorption maximum at 364 nm, with the absorption tail extending beyond 400 nm. mdpi.com Another derivative showed an absorption peak at 365 nm, with its absorption band extending past 410 nm. acs.org The introduction of different substituents can lead to shifts in the absorption bands; for example, a pyrene-substituted derivative exhibited red-shifted absorption bands at 348 nm and 356 nm compared to the parent pyrene (B120774) molecule due to extended conjugation. mdpi.com
Some pyrazolo[4,3-b]pyridine derivatives have been investigated for their fluorescent properties. A pyrazolo[4,3-b]pyridine-based probe was reported to have an emission band at 440 nm. nih.gov The luminescent properties of these compounds make them promising candidates for applications in bioimaging and as fluorescent probes. nih.govmdpi.com For example, thin films of a pyrazolo[4,3-b]pyridine derivative were found to exhibit blue color emission. researchgate.net The study of these optical properties is crucial for the development of new materials for optoelectronic and sensing applications.
Table 3: Optical Properties of Selected Pyrazolopyridine Derivatives
| Compound Type | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Key Findings | Reference |
| 1H-Pyrazolo[3,4-b]pyridine derivative | 364 | Not Reported | Absorption tail extends beyond 400 nm | mdpi.com |
| 1H-Pyrazolo[3,4-b]pyridine derivative | 365 | Not Reported | Absorption band extends beyond 410 nm | acs.org |
| Pyrene-substituted 1H-pyrazolo[3,4-b]pyridine | 348, 356 | Not Reported | Red-shifted absorption due to extended conjugation | mdpi.com |
| Pyrazolo[4,3-b]pyridine-based probe | 336 | 440 | Used for BF₃ detection | nih.gov |
| Pyrazolo[4,3-b]pyridine derivative thin film | Not Reported | Blue emission | Potential for optical sensor applications | researchgate.net |
Broader Applications and Future Research Directions of 1h Pyrazolo 4,3 B Pyridine
Applications Beyond Medicinal Chemistry
While the primary focus of research on 1H-pyrazolo[4,3-b]pyridine has been its pharmacological activity, its unique heterocyclic structure is being explored for other advanced applications.
The unique structural characteristics of the this compound core are being investigated for their potential in material science, particularly in the realm of organic electronics. evitachem.com Derivatives of this scaffold are being explored for their utility in creating novel materials with specialized electronic properties. evitachem.com The fused aromatic ring system may impart favorable characteristics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). smolecule.com The ability of these compounds to form stable thin films is a key property for their integration into such electronic devices. Halogenated derivatives, such as 3-Bromo-1H-pyrazolo[4,3-b]pyridine, are noted for their potential in developing conductive organic materials. smolecule.com
Derivatives of this compound serve as valuable tools in chemical biology. They are employed as chemical probes to investigate and elucidate complex biological pathways. evitachem.com Due to their structural resemblance to endogenous molecules like purines, they can be designed to interact with specific biological targets, such as enzymes and receptors. smolecule.com This allows researchers to study enzyme inhibition mechanisms and probe protein-protein interactions. smolecule.com By modifying the core structure, scientists can create tailored molecules to dissect cellular signaling pathways, contributing to a deeper understanding of various physiological and pathological processes. smolecule.com
The broader class of pyrazolopyridines has been noted for unique luminescent properties, which can be exploited for biosensing applications. researchgate.net For the isomeric 1H-pyrazolo[3,4-b]quinoline, derivatives have been synthesized and examined as fluorescent sensors for the detection of inorganic cations. core.ac.uk While polynitrogen heterocycles, in general, are considered for roles as chemosensors, specific, well-documented examples of this compound itself being used in biosensing applications are still an emerging area of research. nih.gov
Chemical Biology Tools
Emerging Synthetic Methodologies and Technologies
The synthesis of the this compound scaffold has evolved significantly, with modern methodologies focusing on efficiency, operational simplicity, and the use of readily available starting materials. Traditional methods often relied on the annulation of a pyridine (B92270) fragment onto a pre-existing pyrazole (B372694) ring. nih.gov However, recent innovations have provided more streamlined and versatile routes.
A notable emerging technology is a one-pot protocol starting from 2-chloro-3-nitropyridines. nih.gov This method proceeds through a sequence of a nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction, offering several advantages including the use of stable arenediazonium tosylates and combining multiple steps (azo-coupling, deacylation, and pyrazole ring annulation) into a single procedure. nih.govvulcanchem.com Other modern strategies include the iododediazonation of 3-amino-1H-pyrazolo[4,3-b]pyridine precursors and trifluoroacetic acid (TFA)-mediated annulation of pyridine derivatives. smolecule.com
| Methodology | Starting Materials | Key Reactions | Advantages | Reference |
|---|---|---|---|---|
| One-Pot SNAr / Japp-Klingemann | 2-chloro-3-nitropyridines, arenediazonium tosylates | Nucleophilic aromatic substitution, azo-coupling, deacylation, cyclization | Operational simplicity, use of stable reagents, one-pot procedure | nih.govvulcanchem.com |
| Iododediazonation | 3-amino-1H-pyrazolo[4,3-b]pyridine | Diazotization, iodide displacement | Direct route to introduce iodine at the C3-position | smolecule.com |
| TFA-Mediated Annulation | Pyridine derivatives, hydrazines | Condensation, TFA-catalyzed intramolecular cyclization | Builds the pyrazole ring onto a pyridine core | smolecule.com |
| Traditional Annulation | Amino-substituted pyrazoles | Cyclocondensation of 4-aminopyrazole-5-carbaldehydes | Builds the pyridine ring onto a pyrazole core | nih.gov |
Development of Multi-Target Directed Ligands
The multifactorial nature of complex pathologies like Alzheimer's disease and cancer has spurred the development of multi-target-directed ligands (MTDLs)—single chemical entities designed to interact with multiple biological targets simultaneously. wiley.com This strategy aims to achieve a more holistic therapeutic effect than single-target agents. wiley.com
While various heterocyclic scaffolds, including the isomeric 1H-pyrazolo[3,4-b]pyridines, have been extensively explored for creating MTDLs for conditions like Alzheimer's disease, the application of the specific this compound core in this area is less documented and appears to be an underexplored field of research. dntb.gov.uanih.gov The demonstrated success of related pyrazolopyridine isomers in MTDL design suggests that the this compound scaffold holds significant, albeit currently untapped, potential for the future development of innovative multi-target therapeutics.
Clinical Trials and Therapeutic Development
The therapeutic potential of the this compound scaffold is underscored by the clinical progression of its derivatives. A prominent example is Glumetinib (SCC244) , an orally administered, potent, and highly selective inhibitor of the MET tyrosine kinase. ascopubs.orghaihepharma.com Aberrant activation of the MET pathway is linked to poor prognosis in various cancers, particularly non-small cell lung cancer (NSCLC). ascopubs.orghaihepharma.com
Glumetinib has undergone several clinical trials to evaluate its efficacy and safety. A Phase I trial demonstrated that it was well-tolerated and showed clinical activity in patients with advanced NSCLC harboring MET alterations. ascopubs.org Subsequent Phase Ib and ongoing Phase II/III trials are further investigating its potential, often in combination with other targeted therapies like Osimertinib, for NSCLC patients with specific MET and EGFR mutations. haihepharma.comclinicaltrials.govclinicaltrials.gov These studies highlight the successful translation of a this compound-based compound from preclinical discovery to late-stage clinical development.
| Compound | Target | Trial Identifier | Phase | Indication | Status (as of early 2025) | Reference |
|---|---|---|---|---|---|---|
| Glumetinib (SCC244) | MET | NCT03466268 | I | Advanced Non-Small Cell Lung Cancers (NSCLC) | Completed | ascopubs.org |
| Glumetinib (SCC244) | MET | Chi-CTR1900025223 | Ib | MET-positive advanced NSCLC | Recruiting | haihepharma.com |
| Glumetinib + Osimertinib | MET, EGFR | NCT06908772 | II/III | NSCLC with EGFR mutations and MET amplification/overexpression | Not yet recruiting | clinicaltrials.gov |
| Glumetinib + Osimertinib | MET, EGFR | NCT06829459 | III | NSCLC with MET amplification/overexpression after resistance to EGFR-TKIs | Recruiting | clinicaltrials.govpanfoundation.org |
Addressing Drug Resistance and Toxicity Profiles
A critical challenge in chemotherapy is the emergence of drug resistance and the low specificity of some treatments. researchgate.net The development of novel anticancer agents based on the this compound core is a promising strategy to overcome these barriers. Researchers are focusing on creating compounds that can either circumvent existing resistance mechanisms or target multiple pathways simultaneously to prevent resistance from developing.
One such approach involves the design of dual-target inhibitors. In the context of cancer, dysregulation of signaling pathways like the cyclin D–CDK4/6–INK4–Rb pathway is a common driver of proliferation. researchgate.net Consequently, inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) have emerged as important cancer therapies. However, acquired resistance to these inhibitors can occur, necessitating new therapeutic strategies. researchgate.net
To address this, a series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have been synthesized and evaluated as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and CDK4. researchgate.netnih.gov Both kinases are crucial targets in tumor therapy, particularly in acute myeloid leukemia (AML). researchgate.net The dual inhibition strategy aims to provide a more robust and lasting therapeutic effect. The optimized compound from this series, designated 23k , demonstrated potent inhibitory activity against both kinases in the low nanomolar range. researchgate.netnih.gov In a xenograft tumor model using MV4-11 cells, 23k showed a significant tumor growth inhibition rate of 67%, highlighting its potential as an effective antitumor agent. researchgate.netnih.gov
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 23k | FLT3 | 11 | researchgate.netnih.gov |
| CDK4 | 7 | researchgate.netnih.gov |
Another strategy to combat resistance is to develop drugs with entirely new mechanisms of action. The blockade of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) signaling pathway is a revolutionary approach in tumor immunotherapy. nih.gov Small-molecule inhibitors of this pathway offer potential advantages over macromolecular antibodies. nih.gov Researchers have successfully designed a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as potent PD-1/PD-L1 interaction inhibitors, representing a novel application for this scaffold. nih.gov
While these research directions are promising for overcoming drug resistance, comprehensive toxicity and selectivity profiles of these novel compounds are crucial for their progression as clinical candidates. Future studies will need to focus on in-depth toxicological assessments to ensure a favorable therapeutic window.
Novel Biological Targets and Disease Areas Exploration
The exploration of novel biological targets for the this compound scaffold is expanding its potential into new and important disease areas, particularly within oncology and immunotherapy.
Dual FLT3/CDK4 Inhibition in Acute Myeloid Leukemia (AML)
As previously mentioned, FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4/6 (CDK4/6) have been identified as significant therapeutic targets in oncology. researchgate.netnih.gov The development of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as dual inhibitors marks a significant step in exploring new therapeutic strategies for cancers like AML. researchgate.net Targeting FLT3 is highly attractive due to its role as a driver in a notable fraction of AML cases, while CDK4/6 inhibition targets the cell cycle dysregulation common in many cancers. researchgate.net The ability of compounds based on the this compound core to potently inhibit both targets simultaneously opens a new avenue for developing more effective treatments for acute leukemia. researchgate.net
PD-1/PD-L1 Interaction in Cancer Immunotherapy
A groundbreaking area of exploration for this scaffold is in cancer immunotherapy. The immune checkpoint protein PD-1 and its ligand PD-L1 are central to a mechanism that tumors exploit to evade the immune system. nih.gov Blocking this interaction can restore the immune system's ability to recognize and attack cancer cells. nih.gov A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as the first small-molecule inhibitors of the PD-1/PD-L1 interaction based on this specific heterocyclic system. nih.gov
The most potent compound identified, D38 , was found to inhibit the PD-1/PD-L1 interaction with high efficacy. nih.gov This discovery positions the this compound scaffold as a viable starting point for developing oral small-molecule immunotherapies, which could offer advantages over current antibody-based treatments. nih.gov
| Compound | Assay | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| D38 | PD-1/PD-L1 HTRF Assay | IC₅₀ = 9.6 nM | nih.gov |
| Cellular Co-culture Model | EC₅₀ = 1.61 µM | nih.gov |
These research findings underscore the immense potential of the this compound core structure in addressing complex diseases by engaging novel and critical biological targets. Further exploration in these areas could lead to the development of next-generation therapies for cancer and other challenging conditions.
Q & A
Q. What are the key synthetic strategies for 1H-pyrazolo[4,3-b]pyridine derivatives, and how can regioselectivity be controlled during synthesis?
Methodological Answer: The synthesis often involves cyclocondensation of hydrazines with substituted pyridines or multicomponent reactions. For example, 7-bromo-1H-pyrazolo[4,3-b]pyridine is synthesized via nitration and reduction of 2-methyl-3-nitropyridin-4-ol, followed by bromination . Regioselectivity is controlled by substituent positioning on the pyridine ring and reaction conditions (e.g., solvent polarity, temperature). Computational modeling (DFT) can predict regiochemical outcomes by analyzing electron density distribution in intermediates.
Q. How are this compound derivatives initially screened for biological activity in academic settings?
Methodological Answer: Initial screening typically involves:
- In vitro assays : Kinase inhibition (e.g., c-Met, FGFR) using fluorescence polarization or ADP-Glo™ assays .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative strains via broth microdilution .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., A549, MDA-MB-231) .
Standardized protocols from the Journal of Medicinal Chemistry or Bioorganic Chemistry are recommended for reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for selective kinase inhibition?
Methodological Answer:
- Core modifications : Substitution at the 3-position (e.g., sulfonyl groups) enhances c-Met selectivity (IC₅₀ < 10 nM) by forming hydrogen bonds with Lys1110 and Asp1222 .
- 6-position substituents : Hydroxyphenyl groups with ortho-fluorine improve ALK inhibition (IC₅₀ = 1.58 nM) via hydrophobic interactions with the P-loop .
- Head group bioisosteres : Replacing amides with pyrazolo[4,3-b]pyridine improves mGlu4 PAM potency (EC₅₀ = 43 nM) by enhancing metabolic stability .
Q. What experimental approaches resolve contradictions in potency data between enzymatic assays and cellular models?
Methodological Answer:
- Off-target profiling : Use kinome-wide screening (e.g., DiscoverX Eurofins) to identify non-target kinase interactions .
- Membrane permeability assessment : Compare logP values (e.g., >3.0 for optimal permeability) with cellular IC₅₀ discrepancies via Caco-2 monolayer assays .
- Metabolite identification : LC-MS/MS analysis of intracellular metabolites to detect rapid degradation (e.g., cytochrome P450-mediated oxidation) .
Q. How are in vivo pharmacokinetic (PK) properties optimized for this compound-based therapeutics?
Methodological Answer:
- ADMET tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the 1-position to reduce CYP3A4-mediated clearance .
- Formulation strategies : Use PEGylated nanoparticles for compounds with poor aqueous solubility (e.g., logS < -4.0) .
- Rodent PK studies : Monitor plasma half-life (t₁/₂) and bioavailability (F%) after oral administration; target t₁/₂ > 4 hrs and F% > 30% for preclinical candidates .
Experimental Design & Data Analysis
Q. How to design a robust in vivo efficacy study for this compound derivatives in oncology?
Methodological Answer:
- Model selection : Use MET-amplified NSCLC xenografts for c-Met inhibitors or 6-OHDA-lesioned rodents for Parkinson’s disease models .
- Dosing regimen : Apply q.d. or b.i.d. dosing based on compound t₁/₂; include positive controls (e.g., crizotinib for ALK inhibition) .
- Endpoint analysis : Measure tumor volume (caliper) or dopamine levels (HPLC) with ANOVA followed by Tukey’s post hoc test (p < 0.05) .
Q. What computational tools are critical for predicting binding modes of this compound derivatives?
Methodological Answer:
- Docking : Use AutoDock Vina or Glide (Schrödinger) with crystal structures (e.g., c-Met PDB: 3LQ8) .
- MD simulations : Run 100-ns trajectories in Desmond to assess binding stability (RMSD < 2.0 Å) .
- Free energy calculations : Apply MM-GBSA to rank derivatives by ΔGbind; correlate with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
